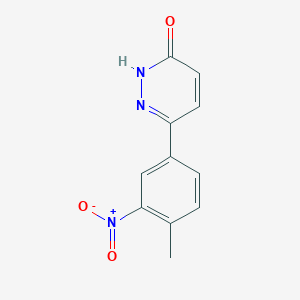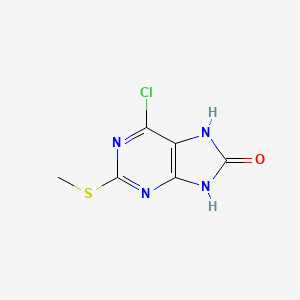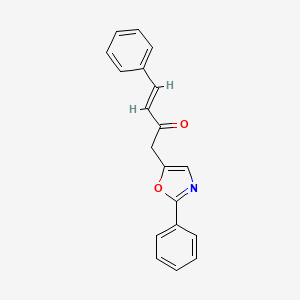
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is an organic compound characterized by its conjugated system, which includes a phenyl group, an oxazole ring, and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Aldol Condensation: The key step involves an aldol condensation between a phenyl-substituted aldehyde and a phenyl-substituted oxazole. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of temperature, pressure, and reagent addition can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of epoxides or diols.
Reduction: Reduction of the compound can yield saturated derivatives, such as the corresponding butanone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical for introducing substituents on the phenyl rings.
Major Products
Epoxides: and from oxidation.
Saturated butanone derivatives: from reduction.
Substituted phenyl derivatives: from electrophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one serves as a versatile intermediate for the construction of more complex molecules. Its conjugated system makes it a valuable building block for the synthesis of polymers and advanced materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural features, which may interact with biological targets. It can be explored for its activity as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the design of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The conjugated system of the compound allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-ol: A hydroxylated derivative with similar structural features but different reactivity.
(E)-4-phenyl-1-(2-phenyl-1,3-thiazol-5-yl)but-3-en-2-one: A thiazole analog with sulfur in place of oxygen in the ring, which may exhibit different electronic properties.
(E)-4-phenyl-1-(2-phenyl-1,3-imidazol-5-yl)but-3-en-2-one: An imidazole analog with nitrogen atoms in the ring, potentially offering different biological activities.
Uniqueness
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is unique due to its specific combination of a phenyl group, an oxazole ring, and a butenone moiety. This structure provides a balance of electronic and steric properties that can be fine-tuned for various applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C19H15NO2 |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C19H15NO2/c21-17(12-11-15-7-3-1-4-8-15)13-18-14-20-19(22-18)16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |
Clé InChI |
YTRGDPNZHMIPQS-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)CC2=CN=C(O2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)CC2=CN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)

![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)

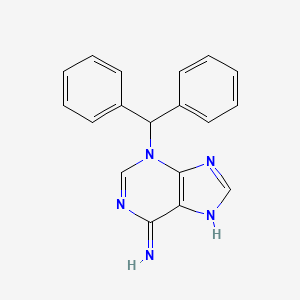

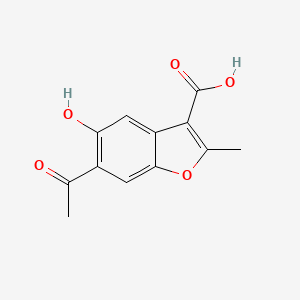

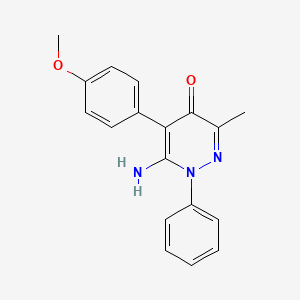
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
